molecular formula C10H12F2N2O2 B3334965 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione CAS No. 1005629-65-1

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Cat. No.: B3334965
CAS No.: 1005629-65-1
M. Wt: 230.21 g/mol
InChI Key: VFSPXYNPLXLOFE-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and difluorobutane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluorobutane moiety. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of Difluorobutane Moiety: This step involves the reaction of the alkylated pyrazole with a difluorobutane derivative under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobutane moiety, where fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Chemistry: In chemistry, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole ring is a common motif in many bioactive molecules, and the difluorobutane moiety can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorobutane moiety can influence the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

    1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound lacks the difluorobutane moiety, making it less versatile in certain applications.

    1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar to the above, but with a different alkylation pattern on the pyrazole ring.

Uniqueness: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is unique due to the presence of both the pyrazole ring and the difluorobutane moiety. This combination provides a balance of stability, reactivity, and potential bioactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2/c1-3-14-5-7(6(2)13-14)8(15)4-9(16)10(11)12/h5,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSPXYNPLXLOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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